molecular formula C14H15N3O3S B6508202 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one CAS No. 872704-18-2

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B6508202
CAS No.: 872704-18-2
M. Wt: 305.35 g/mol
InChI Key: GACPTJMJEJMRQE-UHFFFAOYSA-N
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Description

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound featuring a pyridazine ring substituted with a furan group and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound, such as a diketone or a keto-ester, under acidic or basic conditions.

    Introduction of the Furan Group: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated pyridazine derivative in the presence of a palladium catalyst.

    Attachment of the Morpholine Moiety: The morpholine group can be attached through a nucleophilic substitution reaction, where a halogenated ethanone derivative reacts with morpholine under basic conditions.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage, which can be achieved by reacting the pyridazine-furan intermediate with a thiol derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The furan and pyridazine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit various activities due to its structural features. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one may be investigated for its potential therapeutic effects. Its structural components suggest it could interact with biological targets involved in diseases such as cancer, inflammation, and infections.

Industry

Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one likely involves interaction with specific molecular targets such as enzymes or receptors. The furan and pyridazine rings may facilitate binding to active sites, while the sulfanyl and morpholine groups could modulate the compound’s activity and selectivity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazine cores, such as 3(2H)-pyridazinones, are known for their diverse pharmacological activities.

    Furan-Containing Compounds: Furan derivatives are widely studied for their biological activities and synthetic utility.

    Morpholine-Containing Compounds: Morpholine derivatives are common in medicinal chemistry due to their ability to enhance solubility and bioavailability.

Uniqueness

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is unique due to the combination of these three functional groups in a single molecule. This unique structure may impart specific biological activities and synthetic advantages not found in simpler analogs.

Properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-14(17-5-8-19-9-6-17)10-21-13-4-3-11(15-16-13)12-2-1-7-20-12/h1-4,7H,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACPTJMJEJMRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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